molecular formula C6H10N4 B13622778 1,5-Dimethyl-1h-pyrazole-4-carboximidamide

1,5-Dimethyl-1h-pyrazole-4-carboximidamide

Cat. No.: B13622778
M. Wt: 138.17 g/mol
InChI Key: OVLGLVUVFDFGIF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carboximidamide is a nitrogen-containing heterocyclic compound. It is known for its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by its pyrazole ring structure, which is substituted with two methyl groups at positions 1 and 5, and a carboximidamide group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-4-carboximidamide can be synthesized through a straightforward one-step procedure. The synthesis involves the reaction of pyrazole with cyanamide in equimolar amounts, followed by crystallization from the reaction mixture . This method is simple and cost-effective, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the same reaction between pyrazole and cyanamide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The compound is then isolated through crystallization and purified for further use .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-4-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide involves its interaction with various molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the desired guanidinium derivatives . The specific pathways and molecular targets depend on the context of its application, such as in the synthesis of antiviral drugs or other biologically active compounds .

Comparison with Similar Compounds

1,5-Dimethyl-1H-pyrazole-4-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1,5-dimethylpyrazole-4-carboximidamide

InChI

InChI=1S/C6H10N4/c1-4-5(6(7)8)3-9-10(4)2/h3H,1-2H3,(H3,7,8)

InChI Key

OVLGLVUVFDFGIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(=N)N

Origin of Product

United States

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